molecular formula C19H16O4 B3263022 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester CAS No. 365542-79-6

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B3263022
CAS No.: 365542-79-6
M. Wt: 308.3 g/mol
InChI Key: MWFUYCTXGGYJLV-ZHACJKMWSA-N
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Description

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester, with the CAS registry number 365542-79-6, is a high-purity organic compound supplied with a guaranteed purity of over 95% . This ester is characterized by a benzoic acid core functionalized with methoxy and benzofuran groups, linked by a rigid, conjugated E-configured vinyl bridge . Its molecular formula is C 19 H 16 O 4 and it has a molecular weight of 308.33 g/mol . This specific molecular architecture, particularly the extended conjugation, makes it a compound of significant interest in advanced organic synthesis and materials science research. It is primarily investigated as a key intermediate for the development of functional materials, including luminescent compounds and photochromic materials . The presence of the benzofuran moiety confers distinctive electronic properties, while the methoxy group enhances solubility in polar solvents . Researchers value this compound for its thermodynamic stability and high optical purity, which are critical for reproducible results in the development of new pharmaceuticals and sophisticated functional materials . The product is accompanied by analytical data, including HPLC and mass spectrometry characterization, to ensure batch-to-batch consistency for research applications . It is offered in milligram quantities, such as 10 mg, and is readily available for shipment . This product is designated "For Research Use Only" and is strictly not intended for use in commercial diagnostics, therapy, or personal applications .

Properties

IUPAC Name

methyl 2-[(E)-2-(1-benzofuran-2-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-17-9-5-7-13(18(17)19(20)22-2)10-11-15-12-14-6-3-4-8-16(14)23-15/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFUYCTXGGYJLV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190950
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-79-6
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the formation of benzofuran derivatives. One common method is the palladium-catalyzed coupling reaction between 2-benzofuranyl vinyl bromide and 6-methoxy-benzoic acid methyl ester under specific reaction conditions, such as the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzofurans or benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester is studied for its potential biological activities. It may serve as a precursor for bioactive molecules that exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's derivatives are explored for their medicinal properties. They may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and molecular properties:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Data/Synthesis Yield
2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester (Target) Benzofuran-vinyl C₁₉H₁₆O₄ 308.33 (estimated) N/A (hypothetical)
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester Pyrimidinyl-vinyl C₁₅H₁₄N₂O₃ 270.28 Purity ≥95%
2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-... Pyrazole-ethyl C₂₃H₂₄ClN₂O₃ 427.90 Purity >95%; priced at €75/10 mg
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester Naphthalenylmethoxymethyl C₂₂H₂₂O₅ 366.41 CAS: 1171923-66-2
2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester 8-aza-octyl (alkyl chain with tertiary amine) C₁₇H₂₅NO₃ 295.38 Yield: 83.7%; IR: 1728 cm⁻¹ (ester C=O)

Key Observations :

  • Solubility : Analogs with polar groups (e.g., pyrimidinyl-vinyl ) may exhibit higher aqueous solubility than hydrophobic derivatives like naphthalenylmethoxymethyl .
  • Synthetic Accessibility : Alkyl-chain derivatives (e.g., 8-aza-octyl ) are synthesized in high yields (>80%), while heterocyclic variants (e.g., pyrimidinyl ) require specialized coupling reactions.
(a) HDAC Inhibition
  • Benzofuranone analogs (e.g., 6-Dimethylamino-2-methyl-benzofuran-3-one) are reported as HDAC inhibitors, with IC₅₀ values in the nanomolar range .
  • Pyrimidinyl-vinyl derivatives may mimic these effects due to extended conjugation, though specific data are unavailable .
(b) Antimicrobial and Anticancer Potential
  • Sulfonamide derivatives (e.g., 2-methoxy-6-(8-(phenylsulfonamido)octyl)benzoate ) show promise in antimicrobial assays, with yields exceeding 90% .
  • Pyrazole-ethyl analogs are structurally similar to kinase inhibitors but lack explicit activity data.

Stability and Reactivity

  • Oxidative Stability : Vinyl groups (as in the target compound) may undergo photooxidation, whereas saturated alkyl chains (e.g., 8-aza-octyl ) are more stable.
  • Hydrolytic Sensitivity : The methyl ester moiety is susceptible to hydrolysis under basic conditions, a trait shared across all analogs .

Biological Activity

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester, also known by its CAS number 365542-79-6, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran moiety that contributes to its biological activity. The structure can be represented as follows:

C19H18O4\text{C}_{19}\text{H}_{18}\text{O}_4

This compound is characterized by the presence of both methoxy and vinyl groups, which enhance its interaction with biological targets.

1. Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated a series of benzofuran derivatives against the human ovarian cancer cell line A2780, revealing IC50 values as low as 11 μM for certain compounds, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (μM)
Benzofuran DerivativeA278011
Benzofuran DerivativeK-56212

2. Anti-inflammatory Activity

Benzofuran compounds are recognized for their anti-inflammatory properties. They inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases.

  • Mechanism : The anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

3. Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been documented in numerous studies. These compounds demonstrate activity against a range of bacterial strains.

  • Research Findings : In vitro studies show that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Certain benzofuran derivatives induce cell cycle arrest in cancer cells, preventing their proliferation .

Q & A

Q. What are the key synthetic pathways for 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester?

The synthesis typically involves multi-step reactions, including:

  • Esterification : Methoxybenzoic acid is esterified using methanol under acidic conditions to form the methyl ester moiety .
  • Vinyl coupling : A Heck reaction or Wittig olefination introduces the benzofuran-vinyl group. For example, coupling 6-methoxybenzoic acid methyl ester with 2-benzofuran-2-yl-vinyl bromide in the presence of a palladium catalyst .
  • Purification : Column chromatography (e.g., neutral alumina with 20% ethyl acetate/petroleum ether) is used to isolate the product . Key data: Yields range from 59.5% to 92.5% depending on reaction optimization .

Q. How is the compound characterized structurally?

  • Spectroscopy :
  • IR : Peaks at ~1728 cm⁻¹ (ester C=O), ~1586 cm⁻¹ (aromatic C=C), and ~1268 cm⁻¹ (methoxy O-CH₃) confirm functional groups .
  • NMR : 1H^1H NMR shows resonances for methoxy protons (~δ 3.8–3.9 ppm), vinyl protons (δ 6.7–7.3 ppm), and benzofuran aromatic protons .
    • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings .

Q. What are the critical structural features influencing reactivity?

  • The vinyl group enables conjugation with the benzofuran ring, enhancing electron delocalization and stability .
  • The methoxy group increases solubility in polar solvents (e.g., DMF, methanol) and influences intermolecular interactions in crystal packing .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for analogs of this compound?

Structural analogs (e.g., triazole or thiophene derivatives) show varied activity against kinases or receptors due to:

  • Steric effects : Bulky substituents (e.g., cyclohexyl groups) may hinder target binding .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl in thiazole analogs) alter charge distribution at the binding site . Methodology: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences and correlate with DFT-calculated electrostatic potentials .

Q. What experimental design considerations are critical for studying its photophysical properties?

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize excited states, enhancing fluorescence quantum yield .
  • Concentration effects : Aggregation-caused quenching (ACQ) can occur at >10⁻⁴ M, requiring dilution studies .
  • Instrument calibration : Use reference standards (e.g., quinine sulfate) for fluorescence intensity normalization .

Q. How can computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (~60 Ų), suggesting moderate blood-brain barrier permeability .
  • Docking studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), identifying potential metabolic hotspots (e.g., methoxy demethylation) .

Q. What strategies address low yields in large-scale synthesis?

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand (e.g., XPhos) for higher turnover numbers .
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., vinyl group isomerization) .

Data Contradiction Analysis

Q. Why do similar compounds show divergent solubility profiles?

  • Example : A triazole analog (CAS 365542-72-9) has lower aqueous solubility than the thiophene derivative (CAS 365542-32-1) due to hydrophobic cyclohexyl vs. polar thiazole groups .
  • Resolution : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility and optimize co-solvent systems (e.g., ethanol/water mixtures) .

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Hypothesis : Differential expression of efflux pumps (e.g., P-gp) may reduce intracellular accumulation in resistant lines (e.g., MCF-7/ADR vs. HepG2) .
  • Validation : Perform cytotoxicity assays with/without P-gp inhibitors (e.g., verapamil) and measure intracellular concentrations via LC-MS .

Methodological Gaps and Recommendations

Q. What are the limitations in current toxicity studies?

  • Most data focus on acute toxicity (e.g., LD₅₀ in rodents); chronic exposure effects (e.g., hepatotoxicity) remain unstudied .
  • Proposal : Conduct 28-day OECD 407 repeat-dose toxicity tests with histopathological analysis .

Q. How to improve stability in formulation studies?

  • Degradation pathways : Hydrolysis of the ester group dominates at pH > 7, forming 6-methoxybenzoic acid .
  • Mitigation : Use lyophilization for solid formulations or encapsulate in PEG-PLGA nanoparticles to control release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

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